3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid
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Overview
Description
3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is an organic compound with the molecular formula C10H12N2O4S. It is characterized by the presence of a pyridine ring substituted with a dimethylsulfamoyl group and a prop-2-enoic acid moiety.
Scientific Research Applications
3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Safety and Hazards
The safety information for DMSPA includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid typically involves the reaction of 3-bromopyridine with dimethylsulfamide under basic conditions to introduce the dimethylsulfamoyl group. This is followed by a Heck reaction with acrylic acid to form the prop-2-enoic acid moiety. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives
Mechanism of Action
The mechanism of action of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Methylsulfamoyl)pyridin-3-yl]prop-2-enoic acid
- 3-[5-(Ethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid
- 3-[5-(Phenylsulfamoyl)pyridin-3-yl]prop-2-enoic acid
Uniqueness
3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is unique due to the presence of the dimethylsulfamoyl group, which enhances its solubility and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(E)-3-[5-(dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-12(2)17(15,16)9-5-8(6-11-7-9)3-4-10(13)14/h3-7H,1-2H3,(H,13,14)/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXSBTMWKUJVNJ-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=CC(=C1)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CN=CC(=C1)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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